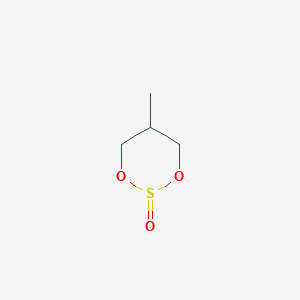
5-Methyl-1,3,2-dioxathiane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3,2-dioxathiane 2-oxide is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
One of the primary applications of 5-Methyl-1,3,2-dioxathiane 2-oxide is in organic synthesis. It serves as a valuable intermediate in the synthesis of various organic compounds. The compound can be utilized in:
- Sulfide Formation : The dioxathiane ring can be opened to form sulfides, which are important in the synthesis of pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : It can participate in cyclization reactions to produce complex heterocyclic compounds that are often found in natural products and drugs.
Case Study: Synthesis of Sulfides
In a notable study, this compound was used to synthesize a series of sulfides through nucleophilic substitution reactions. The yields were reported to be over 90%, demonstrating its efficiency as a precursor for sulfide synthesis .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound exhibit antimicrobial properties.
Antimicrobial Activity
A study published in RSC Advances highlighted the antimicrobial efficacy of modified dioxathiane derivatives against various bacterial strains. The modifications included altering substituents on the dioxathiane ring to enhance biological activity .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
This table summarizes the minimum inhibitory concentrations (MIC) for different derivatives of the compound against selected bacteria.
Materials Science
This compound is also explored for its potential applications in materials science. Its unique structural features allow it to serve as a building block for:
- Polymers : It can be incorporated into polymeric materials to enhance their properties.
- Nanomaterials : Research is ongoing into its use as a precursor for synthesizing nanostructured materials with specific functionalities.
Case Study: Polymer Development
In a recent project, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer demonstrated improved thermal stability and mechanical properties compared to traditional polymers .
Propiedades
Número CAS |
6540-14-3 |
|---|---|
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
5-methyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C4H8O3S/c1-4-2-6-8(5)7-3-4/h4H,2-3H2,1H3 |
Clave InChI |
JBOJVYDWTHOHCV-UHFFFAOYSA-N |
SMILES |
CC1COS(=O)OC1 |
SMILES canónico |
CC1COS(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















